
1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole, also known as CFDT, is an organic compound that is widely used in scientific research. It is a triazole derivative of chloro-4-fluorophenyl and diethoxymethyl. It has a wide range of applications in chemical synthesis, organic chemistry, and drug discovery.
Aplicaciones Científicas De Investigación
Tetrel Bonding and DFT Calculations
Research on triazole derivatives, such as ethyl 2-triazolyl-2-oxoacetate derivatives, focuses on their synthesis, spectroscopic and X-ray characterization, highlighting the significance of π-hole tetrel bonding interactions. These interactions are crucial for self-assembly and molecular recognition processes, analyzed through Hirshfeld surface analysis and DFT calculations. Such studies reveal the nuanced electronic effects of substituents on molecular interactions, relevant to materials science and molecular engineering (Ahmed et al., 2020).
Intermolecular Interactions in Triazole Derivatives
Another research area involves the experimental and theoretical analysis of lp⋯π intermolecular interactions in 1,2,4-triazoles. These studies, which include single crystal and powder X-ray diffraction, DSC, TGA, and hot stage microscopy (HSM), provide insights into the structural behavior of triazole derivatives under various conditions. Understanding these interactions is crucial for the development of new materials with tailored properties (Shukla et al., 2014).
Crystal Structure Analysis
The synthesis and crystal structure analysis of specific triazole compounds shed light on their potential for forming stable structures with desirable properties. Such studies are foundational for applications in crystal engineering and the design of functional materials (Liang, 2009).
Dual PPARalpha/delta Agonist Effects
Investigations into the biological activity of triazole analogues, such as their role as dual PPARalpha/delta agonists, highlight the pharmacological potential of these compounds. This research is indicative of the broader interest in triazole derivatives for therapeutic applications, including metabolic disorders and inflammation (Ciocoiu et al., 2010).
Antimicrobial Studies
Triazole derivatives have been synthesized and evaluated for their antimicrobial properties, underscoring the ongoing search for new antimicrobial agents. The structural diversity of triazole compounds allows for the exploration of novel mechanisms of action against various pathogens (Desabattina et al., 2014).
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN3O2/c1-3-19-13(20-4-2)12-8-18(17-16-12)9-5-6-11(15)10(14)7-9/h5-8,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHVBNORUFXOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)C2=CC(=C(C=C2)F)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)


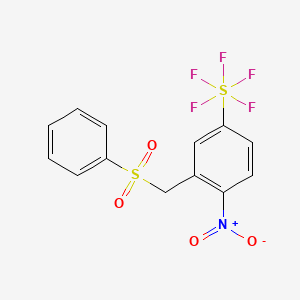
![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)
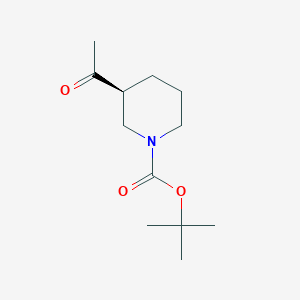
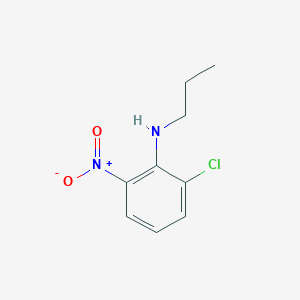
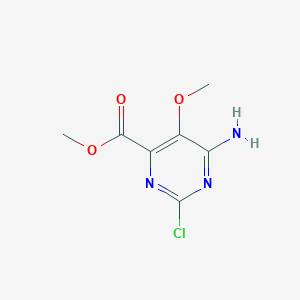
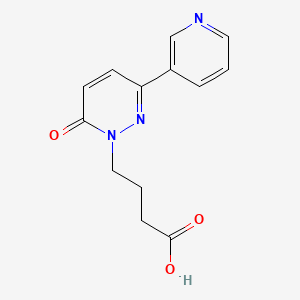
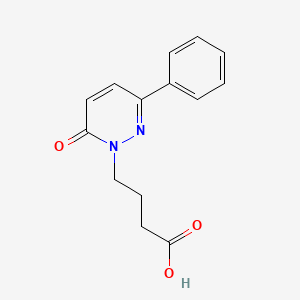


![methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1454607.png)